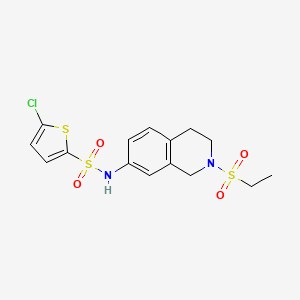
5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . It also has a sulfonyl group (-SO2-) and an isoquinoline group, which is a type of heterocyclic compound .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various organic reactions. For example, 5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran .
Aplicaciones Científicas De Investigación
Phenylethanolamine N-Methyltransferase Inhibition
One significant area of application involves the inhibition of phenylethanolamine N-methyltransferase (PNMT), an enzyme critical in the biosynthesis of epinephrine from norepinephrine. Sulfonanilides, which share structural similarities with the compound , have been prepared and evaluated for their PNMT inhibitory activity. The research demonstrated that specific substitutions on the phenyl group of sulfonanilides could significantly influence their inhibitory potency, suggesting potential for therapeutic applications in conditions where modulation of epinephrine synthesis is beneficial (Blank et al., 1980).
Cerebrovasodilation through Selective Enzyme Inhibition
Another research application is the exploration of cerebrovasodilatory effects through selective inhibition of carbonic anhydrase. Studies on sulfonamides, including 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, have identified compounds with potent anticonvulsant activities and the ability to selectively increase cerebral blood flow. Such findings indicate potential uses in treating neurological conditions and enhancing brain oxygenation without significant diuresis (Barnish et al., 1981).
Cytotoxicity and Anticancer Activity
Research has also been conducted on the cytotoxicity of sulfonamide derivatives against various cancer cell lines. For instance, aminomethylselenopheno[3,2-b]thiophene sulfonamides have been studied for their cytotoxic effects against human fibrosarcoma, mouse hepatoma, and other cancer cell lines, suggesting potential applications in cancer therapy (Arsenyan et al., 2016).
Radical Cyclizations to Form Polycyclic Imines
Sulfonamides have also been explored in the context of organic synthesis, specifically in radical cyclizations to produce stable bicyclic and tricyclic aldimines and ketimines. Such reactions have implications for the synthesis of complex organic molecules, potentially useful as intermediates in pharmaceutical synthesis (Zhang et al., 2013).
Antioxidant Properties
Studies on the antioxidant properties of sulfonamide derivatives, such as anthraquinone analogues, have revealed their potent antioxidant activity. This research suggests applications in conditions where oxidative stress is a contributing factor, offering potential therapeutic benefits (Lakshman et al., 2020).
Propiedades
IUPAC Name |
5-chloro-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-8-7-11-3-4-13(9-12(11)10-18)17-25(21,22)15-6-5-14(16)23-15/h3-6,9,17H,2,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCZKPHNMHOHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,7-Dimethyl-1-bicyclo[3.3.1]nonanyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2687973.png)

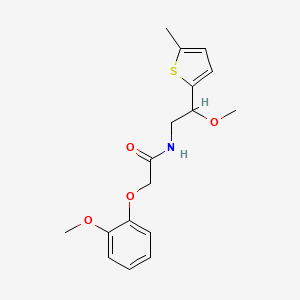
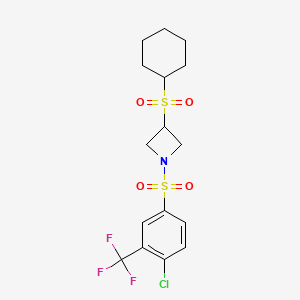

![4-tert-butyl-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2687982.png)
![Methyl 4-[({[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetyl)amino]benzoate](/img/structure/B2687986.png)

![3-(4-methoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2687989.png)
![1-(2-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2687991.png)
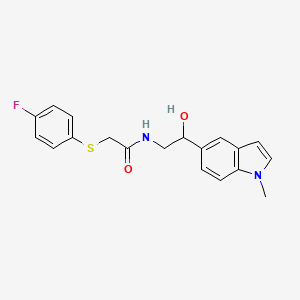
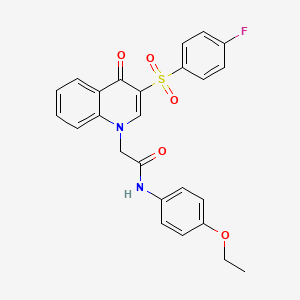
![methyl 4-((7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2687995.png)
![Ethyl 8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2687996.png)